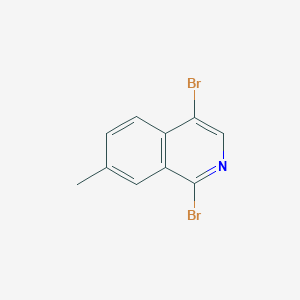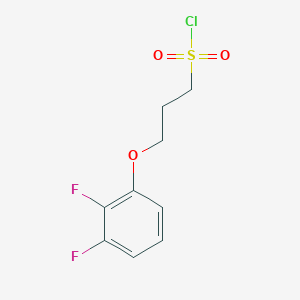
1-(Phenylthio)pentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Phenylthio)pentan-2-one is an organic compound with the molecular formula C11H14OS. It is characterized by the presence of a phenylthio group attached to a pentan-2-one backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Phenylthio)pentan-2-one can be synthesized through several methods. One common approach involves the reaction of pentan-2-one with thiophenol in the presence of a base, such as sodium hydride or potassium carbonate. The reaction typically occurs under reflux conditions in an appropriate solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 1-(Phenylthio)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pentan-2-one moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylthio group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired product.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Compounds with different substituents replacing the phenylthio group.
Aplicaciones Científicas De Investigación
1-(Phenylthio)pentan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Medicine: Research into potential therapeutic applications, such as the development of new drugs, may utilize this compound as a starting material or intermediate.
Industry: It may be used in the production of specialty chemicals and materials, leveraging its unique chemical properties.
Mecanismo De Acción
The mechanism by which 1-(Phenylthio)pentan-2-one exerts its effects depends on the specific reaction or application. Generally, the phenylthio group can participate in nucleophilic or electrophilic interactions, while the carbonyl group can undergo typical carbonyl chemistry reactions. The molecular targets and pathways involved will vary based on the context of its use, such as enzyme inhibition or chemical synthesis.
Comparación Con Compuestos Similares
1-(Phenylthio)propan-2-one: Similar structure but with a shorter carbon chain.
1-(Phenylthio)butan-2-one: Similar structure but with a different carbon chain length.
1-(Phenylthio)hexan-2-one: Similar structure but with a longer carbon chain.
Uniqueness: 1-(Phenylthio)pentan-2-one is unique due to its specific carbon chain length and the presence of both a phenylthio group and a carbonyl group. This combination of features allows for a diverse range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Propiedades
Número CAS |
38793-73-6 |
|---|---|
Fórmula molecular |
C11H14OS |
Peso molecular |
194.30 g/mol |
Nombre IUPAC |
1-phenylsulfanylpentan-2-one |
InChI |
InChI=1S/C11H14OS/c1-2-6-10(12)9-13-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9H2,1H3 |
Clave InChI |
MOUVTEFIHQAFKI-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)CSC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,6,6-Tetramethyl-4-[3-(trimethylammonio)propoxy]-1-piperidinyloxy chloride](/img/structure/B13638493.png)
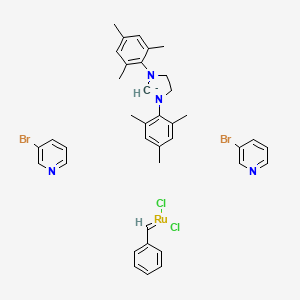

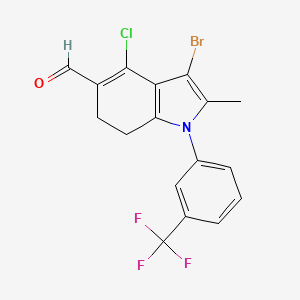
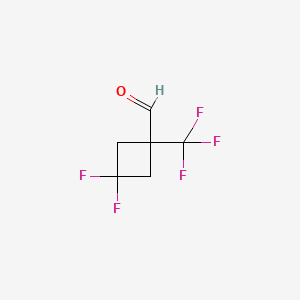


![1-[(Benzyloxy)carbonyl]-4-isocyanopiperidine](/img/structure/B13638546.png)

